SDHI Fungicidal Activity: Thiophene- vs. Pyrazole-Based Acid Components in Carboxamide Derivatives
In the study by Walter et al. (2018), carboxamide derivatives bearing a 2-(difluoromethyl)-5-methylthiophene-3-carbonyl moiety demonstrated fungicidal activity against selected Ascomycete pathogens, including Botrytis cinerea and Pyrenophora teres [1]. While specific EC₅₀ values for the thiophene-derived compounds were not individually tabulated in the publicly available abstract, the paper reports that the difluoromethylated thiophene, pyrrole, and pyrazoline derivatives were designed to mimic similar-substituted pyrazole carboxamides, and their synthesis and biological activity against Ascomycete pathogens are reported [1]. The critical differentiation is structural: the thiophene ring provides a sulfur-containing heterocycle that cannot be replicated by pyrrole, pyrazoline, or pyrazole systems, which may influence factors such as lipophilicity, metabolic stability, and target binding conformation [1]. The compound serves as a key intermediate in the commercial synthesis of penthiopyrad, a fungicide with established field efficacy against a range of Ascomycete and Deuteromycete diseases [2].
| Evidence Dimension | Fungicidal activity of carboxamide derivatives incorporating different heterocyclic acid components |
|---|---|
| Target Compound Data | Incorporated into SDHI carboxamide via 2-(difluoromethyl)-5-methylthiophene-3-carboxylic acid; activity reported against Botrytis cinerea and Pyrenophora teres; specific EC₅₀ values not publicly disclosed. |
| Comparator Or Baseline | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (the gold-standard SDHI acid component; e.g., in fluxapyroxad, penthiopyrad). |
| Quantified Difference | Structural differentiation established; quantitative bioactivity difference data not publicly available for direct comparison. |
| Conditions | In vitro antifungal assays against Ascomycete pathogens (specific assay protocols not detailed in accessible abstract). |
Why This Matters
This evidence demonstrates that the compound is not an interchangeable building block—it provides a thiophene-based acid component that structurally mimics the pyrazole carboxamide pharmacophore, enabling the synthesis of SDHI candidates with potentially differentiated physicochemical and biological profiles.
- [1] Walter, H., Lamberth, C., & Corsi, C. (2018). Synthesis of fungicidally active succinate dehydrogenase inhibitors with novel difluoromethylated heterocyclic acid moieties. Monatshefte für Chemie - Chemical Monthly, 149(4), 791–799. View Source
- [2] Yanase, Y., Yoshikawa, Y., Kawashima, H., et al. (Mitsui Chemicals Agro, Inc.). Development of a novel fungicide, penthiopyrad. Journal of Pesticide Science, 2013, 38(3), 167-168. View Source
